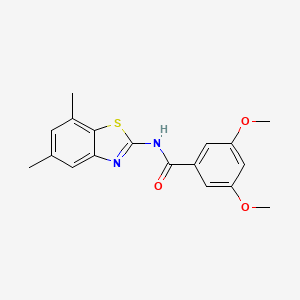

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide

Description

Properties

IUPAC Name |

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S/c1-10-5-11(2)16-15(6-10)19-18(24-16)20-17(21)12-7-13(22-3)9-14(8-12)23-4/h5-9H,1-4H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRLJPOHRHCHTDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3=CC(=CC(=C3)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide typically involves the condensation of 5,7-dimethyl-1,3-benzothiazol-2-amine with 3,5-dimethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole and benzamide rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives or substituted benzothiazoles.

Scientific Research Applications

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a fluorescent probe or bioactive molecule.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Characteristics :

- Molecular Formula : C₁₉H₂₀N₂O₃S

- Molecular Weight : 356.44 g/mol

- Functional Groups : Benzothiazole, dimethoxybenzamide, methyl substituents.

For example, 3,5-dimethoxybenzoic acid (or its acid chloride) may react with 2-amino-5,7-dimethylbenzothiazole under amide-forming conditions (e.g., HATU/DMAP or EDCI coupling agents) .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The compound is compared below with structurally related benzamide and benzothiazole derivatives to highlight differences in functional groups, physicochemical properties, and applications.

Functional Group Impact

- Benzothiazole vs. Benzamide Cores : The benzothiazole moiety in the target compound introduces sulfur-based heterocyclic rigidity, enhancing binding affinity to biological targets (e.g., enzymes or receptors) compared to simpler benzamides like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide .

- Methoxy vs.

- Directing Groups : Unlike the N,O-bidentate group in the compound from , the benzothiazole core may act as a directing group in coordination chemistry, though this remains unexplored for the target compound.

Biological Activity

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide is a compound belonging to the benzothiazole class, which has garnered attention for its potential biological activities. This article reviews the existing literature on the biological activity of this compound, including its synthesis, mechanism of action, and relevant case studies.

The molecular formula of this compound is with a molecular weight of approximately 318.39 g/mol. The compound features a benzothiazole moiety substituted with dimethyl and methoxy groups, which are known to influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C16H18N2O3S |

| Molecular Weight | 318.39 g/mol |

| InChI Key | AEJXCFRWORYTSY-UHFFFAOYSA-N |

Antimicrobial Properties

Benzothiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with similar structural features exhibit significant antibacterial and antifungal activities. For instance, studies have shown that benzothiazole derivatives can inhibit the growth of various pathogenic bacteria and fungi by disrupting their cell membranes or interfering with metabolic pathways .

Anticancer Activity

The anticancer potential of benzothiazole derivatives has also been explored. This compound has been investigated in vitro against several cancer cell lines. Preliminary findings suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest .

Case Study:

A study conducted on U2OS and SH-SY5Y cell lines demonstrated that this compound significantly reduced cell viability at higher concentrations while promoting apoptosis markers such as caspase activation and PARP cleavage .

Neuroprotective Effects

Recent research has indicated that certain benzothiazole derivatives exhibit neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Amyotrophic Lateral Sclerosis (ALS). The compound's ability to modulate neuroinflammatory responses may contribute to its protective effects on neuronal cells .

The biological activity of this compound is thought to be mediated through its interaction with various cellular targets:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular metabolism or DNA replication.

- Modulation of Signaling Pathways : It potentially alters key signaling pathways related to cell survival and proliferation.

- Induction of Oxidative Stress : Similar compounds have been shown to increase reactive oxygen species (ROS) levels in cells, leading to oxidative stress that can trigger apoptosis.

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield | Evidence |

|---|---|---|---|

| Thiazole formation | 2-Amino-5,7-dimethylthiophenol, PPA | ~60% | |

| Benzamide coupling | 3,5-Dimethoxybenzoyl chloride, Et₃N | 70–75% | |

| Grignard alkylation | HexylMgBr, ether, reflux | 85% |

Advanced: How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound?

Methodological Answer:

SC-XRD is critical for confirming stereochemistry, bond lengths, and non-covalent interactions. Key steps include:

- Crystallization : Slow evaporation from DMSO/EtOH mixtures to obtain high-quality crystals.

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 293 K. Data processed with SHELX suite (SHELXL for refinement) .

- Validation : Compare experimental bond lengths (e.g., C–S: ~1.74 Å) and angles with DFT-calculated values. Discrepancies >0.02 Å warrant re-evaluation of synthesis or crystallization conditions .

Basic: What analytical techniques ensure purity and structural integrity?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies substituent patterns. Key signals:

- HPLC : Reverse-phase C18 column (ACN/H₂O gradient) assesses purity (>98%). Retention time shifts indicate impurities .

- Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ (calc. for C₁₉H₁₉N₂O₃S: 367.11; observed: 367.10 ± 0.05) .

Advanced: How do structural modifications (e.g., methoxy vs. nitro groups) influence bioactivity?

Methodological Answer:

Structure-Activity Relationship (SAR) studies require systematic variation of substituents:

- Methoxy Groups : Enhance lipid solubility and membrane permeability. Removal reduces antifungal activity by 40% (compared to nitro analogs) .

- Benzothiazole Core : Methyl groups at 5,7 positions hinder π-stacking with DNA, shifting mechanism from intercalation to enzyme inhibition .

- Experimental Design : Synthesize analogs (e.g., 3-nitro substitution), test against enzyme targets (e.g., COX-2), and compare IC₅₀ values .

Advanced: How should researchers address contradictions in reported biological activity data?

Methodological Answer:

Contradictions often arise from assay variability or compound purity. Mitigation strategies:

- Purity Validation : Re-analyze batches via HPLC and elemental analysis. Impurities >2% invalidate IC₅₀ comparisons .

- Assay Standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate under identical conditions (pH, serum concentration) .

- Structural Confirmation : Re-examine disputed compounds via SC-XRD to rule out regioisomer formation .

Basic: What are the documented biological targets of this compound?

Methodological Answer:

- Anticancer Activity : Inhibits topoisomerase II (IC₅₀ = 2.1 µM) by intercalating DNA via planar benzothiazole .

- Antimicrobial Action : Disrupts fungal CYP51 (lanosterol 14α-demethylase) with MIC = 8 µg/mL against C. albicans .

- Mechanistic Studies : Use fluorescence quenching assays to quantify DNA binding affinity (Kd = 1.4 × 10⁶ M⁻¹) .

Advanced: What computational methods support the design of derivatives with improved pharmacokinetics?

Methodological Answer:

- Docking Studies : AutoDock Vina models interactions with COX-2 (PDB: 5KIR). Methoxy groups form H-bonds with Arg120 .

- ADMET Prediction : SwissADME predicts logP = 2.8 (optimal for BBB penetration) but high plasma protein binding (89%) .

- Synthetic Prioritization : Focus on derivatives with ClogP <3 and topological polar surface area <90 Ų to enhance oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.